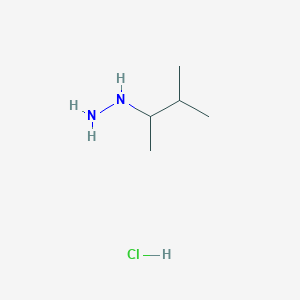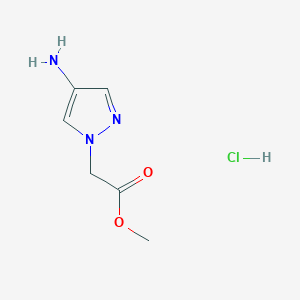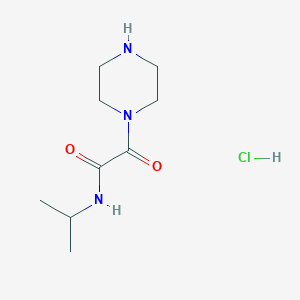![molecular formula C14H10F2O2S B1420289 2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1097125-22-8](/img/structure/B1420289.png)
2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid
Vue d'ensemble
Description
“2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with a wide range of applications in various fields of research and industry. It has a molecular weight of 280.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is C14H10F2O2S . The InChI code for this compound is 1S/C14H10F2O2S/c15-10-6-7-11 (16)12 (8-10)19-13 (14 (17)18)9-4-2-1-3-5-9/h1-8,13H, (H,17,18) .
Physical And Chemical Properties Analysis
The physical form of “2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a powder . It is typically stored at room temperature .
Applications De Recherche Scientifique
Environmental Presence and Bioaccumulation
- Perfluorinated acids, including carboxylates and sulfonates, are persistent in the environment and have been detected globally in wildlife. These compounds are structurally similar to "2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid," indicating concerns about their bioaccumulation potential. However, compounds with shorter fluorinated carbon chains are considered not to be bioaccumulative according to regulatory criteria, despite their environmental persistence and detectability in wildlife (Conder et al., 2008).
Degradation and Environmental Fate
- The microbial degradation of polyfluoroalkyl chemicals in the environment highlights the transformation of these compounds into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. This review suggests a need for further research into the biodegradability and environmental fate of compounds like "2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid," which could potentially degrade into PFCAs and PFSAs (Liu & Mejia Avendaño, 2013).
Treatment and Removal Methods
- Recent studies on the treatment of acid gases and associated impurities in the industrial context may provide insights into the removal and degradation processes applicable to similar compounds. These include advances in sulfur chemistry and the treatment of sulfur-containing compounds in the Claus process, potentially relevant to understanding the environmental processing of "2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid" and its derivatives (Gupta et al., 2016).
Safety And Hazards
The safety information for “2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-10-6-7-11(16)12(8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXQYTZUMZZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)



![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)




![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)

